REACTION_SMILES
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[Cl:1][c:2]1[cH:3][cH:4][c:5]([N+:10](=[O:11])[O-:12])[c:6]([C:8]#[N:9])[n:7]1.[OH2:13].[S:14](=[O:15])(=[O:16])([OH:17])[OH:18]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([N+:10](=[O:11])[O-:12])[c:6]([C:8]([NH2:9])=[O:13])[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1nc(Cl)ccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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NC(=O)c1nc(Cl)ccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |